molecular formula C₁₆H₂₀O₆ B1148270 Mono(7-carboxyheptyl) phthalate CAS No. 856869-57-3

Mono(7-carboxyheptyl) phthalate

Cat. No. B1148270
CAS RN: 856869-57-3
M. Wt: 308.33
InChI Key:
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Description

Mono(7-carboxyheptyl) phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the alcoholic hydroxy group of 8-hydroxyoctanoic acid . It has a molecular formula of C16H20O6 .


Molecular Structure Analysis

Mono(7-carboxyheptyl) phthalate contains a total of 42 bonds; 22 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 aromatic ester, and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

Mono(7-carboxyheptyl) phthalate has a molecular weight of 308.33 . Its melting point is reported to be between 74-76 °C .

Scientific Research Applications

  • Phthalates like Mono(7-carboxyheptyl) phthalate are regularly present in human urine, indicating widespread exposure. These compounds have been studied for their potential reproductive toxicity (Fromme et al., 2007).

  • The metabolism and elimination of phthalates in humans have been examined, providing insight into the body's processing of these chemicals, which is crucial for understanding their potential health effects (Koch & Angerer, 2007).

  • Exposure to phthalates has been associated with various health risks, including alterations in reproductive systems. Studies have measured urinary phthalate metabolite concentrations to assess exposure levels among different populations (Hartmann et al., 2015).

  • There is evidence linking phthalate exposure to increased risk of conditions such as breast cancer, underscoring the importance of understanding the impact of these compounds on human health (López-Carrillo et al., 2009).

  • Phthalate metabolites have been detected in various biological fluids, including serum and seminal plasma, indicating their pervasive presence in the human body and the potential for widespread exposure (Frederiksen et al., 2010).

  • The development of methods to determine phthalate metabolites in human milk is an example of research aiming to assess the potential harmful effects of long-term exposure to phthalates (An et al., 2020).

  • The oxidative metabolism of DEHP, a phthalate related to Mono(7-carboxyheptyl) phthalate, has been studied in humans to understand its metabolic pathways and potential health impacts (Silva et al., 2006).

  • Phthalate exposure has been associated with conditions like diabetes, further highlighting the need to understand the health implications of these compounds (Svensson et al., 2011).

  • Consumer habits and health effects related to phthalate exposure have been examined, revealing connections between everyday products and phthalate levels in the body (Wallner et al., 2016).

  • The assessment of DEHP exposure using both monoesters and their oxidized metabolites as biomarkers has been critical in evaluating the extent of human exposure to these chemicals (Barr et al., 2003).

Safety and Hazards

Mono(7-carboxyheptyl) phthalate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(7-carboxyheptoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c17-14(18)10-4-2-1-3-7-11-22-16(21)13-9-6-5-8-12(13)15(19)20/h5-6,8-9H,1-4,7,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRWFURCUZTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256438
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856869-57-3
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856869-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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